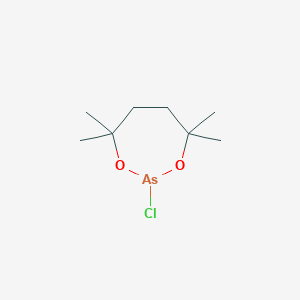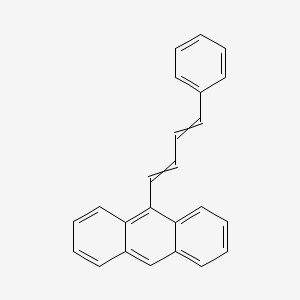
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene is an anthracene-based derivative. Anthracene derivatives are known for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
准备方法
The synthesis of 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The compounds are fully characterized using techniques such as X-ray crystallography, thermogravimetric analysis, differential scanning calorimetry, UV-Vis absorption, and fluorescence spectroscopy .
化学反应分析
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-withdrawing and electron-donating groups. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
This compound has a wide range of applications in scientific research. It is used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators. Additionally, it plays a role in photon-upconversion through triplet–triplet annihilation, which is valuable in various fields such as chemistry, biology, medicine, and industry .
作用机制
The mechanism of action of 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene involves its interaction with molecular targets and pathways. The compound’s photophysical properties, such as fluorescence and absorption, are influenced by its molecular structure and the presence of substituents. These properties are crucial for its applications in OLEDs and other photophysical processes .
相似化合物的比较
Similar compounds to 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene include 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9,10-bis(phenylethynyl)anthracene. These compounds share similar photophysical properties but differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific substituent, which influences its thermal stability, quantum yield, and other photophysical properties .
属性
CAS 编号 |
388088-05-9 |
|---|---|
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
9-(4-phenylbuta-1,3-dienyl)anthracene |
InChI |
InChI=1S/C24H18/c1-2-10-19(11-3-1)12-4-7-17-24-22-15-8-5-13-20(22)18-21-14-6-9-16-23(21)24/h1-18H |
InChI 键 |
GDGDGLWYPXVKRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
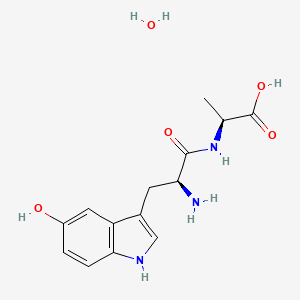
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

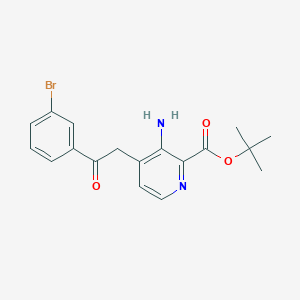
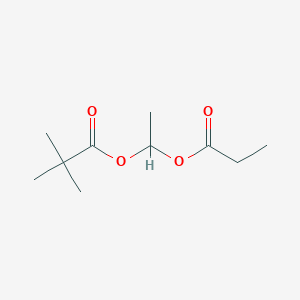
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
